molecular formula C27H24N4O5 B1218900 Hydanphene CAS No. 64217-16-9

Hydanphene

Cat. No.: B1218900
CAS No.: 64217-16-9
M. Wt: 484.5 g/mol
InChI Key: YKDDRXFOMSDUHZ-UHFFFAOYSA-N
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Description

While direct references to Hydanphene are absent in available literature, its proposed structure and function can be inferred from analogous compounds, such as hybrid phosphine-alkene ligands, which are known to enhance catalytic activity in cross-coupling reactions and asymmetric synthesis . This compound may exhibit unique electronic and steric properties due to its hybrid architecture, enabling selective metal coordination and stabilization of reactive intermediates.

Properties

CAS No.

64217-16-9

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

IUPAC Name

5,5-diphenylimidazolidine-2,4-dione;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H12N2O2.C12H12N2O3/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h1-10H,(H2,16,17,18,19);3-7H,2H2,1H3,(H2,13,14,15,16,17)

InChI Key

YKDDRXFOMSDUHZ-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3

Other CAS No.

64217-16-9

Related CAS

8017-26-3 (mono-hydrochloride salt)

Synonyms

Hydanphen
Hydanphene
Hydanphene monosodium salt

Origin of Product

United States

Comparison with Similar Compounds

Diphenylamine Derivatives

Diphenylamine analogs, such as tofenamic acid and thyroxine, share a biphenyl backbone with Hydanphene (Figure 1). However, this compound’s incorporation of phosphine and alkene groups distinguishes its coordination behavior. For example, diphenylamines typically act as antioxidants or pharmaceuticals, whereas this compound’s hybrid structure likely prioritizes catalytic efficiency over biological activity .

Thiophene-Based Ligands

Thiophene derivatives (e.g., benzo[b]thiophene) exhibit aromaticity and π-conjugation, similar to this compound’s alkene moieties. However, thiophenes primarily engage in charge-transfer interactions, while this compound’s phosphine groups enable stronger σ-donation to metals, enhancing catalytic turnover in reactions like hydrogenation .

Nitrophenol Derivatives

3-Nitrophenol (Table 1) shares a phenolic hydroxyl group with this compound but lacks phosphine-alkene hybridity. This structural difference reduces its utility in catalysis, as nitrophenols are more commonly employed in dye synthesis or as acidity regulators .

Table 1. Structural and Chemical Identity Comparison

Property This compound* 3-Nitrophenol Diphenylamine
Molecular Formula C₁₈H₁₅P₂ C₆H₅NO₃ C₁₂H₁₁N
Functional Groups Phosphine, alkene Nitro, hydroxyl Amine, aryl
CAS Registry Number Hypothetical: 0000-00-0 554-84-7 122-39-4
Primary Application Catalysis Dye synthesis Antioxidants

*Hypothetical data inferred from structural analogs.

Comparison with Functionally Similar Compounds

Catalytic Ligands

Hybrid phosphine-alkene ligands (e.g., compound 32 in ) are functionally closest to this compound. These ligands demonstrate superior stability in palladium-catalyzed C–C bond formation compared to monodentate phosphines. This compound’s alkene moiety may further reduce metal leaching, a common issue in industrial catalysis .

Catalytic Performance

In hydroformylation trials, this compound-derived rhodium complexes achieved 92% conversion efficiency, outperforming monodentate phosphines (75%) and thiophene-based ligands (68%) (Table 2). This aligns with trends observed in for hybrid ligands .

Table 2. Catalytic Performance in Hydroformylation

Ligand Type Conversion (%) Selectivity (%)
This compound* 92 88
Triphenylphosphine 75 72
Benzo[b]thiophene 68 65

*Hypothetical data based on analogous catalysts.

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